molecular formula C22H20N4O3 B3206730 2-{[3-(4-ethoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl}-6-(4-methylphenyl)-2,3-dihydropyridazin-3-one CAS No. 1040672-26-1

2-{[3-(4-ethoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl}-6-(4-methylphenyl)-2,3-dihydropyridazin-3-one

Cat. No.: B3206730
CAS No.: 1040672-26-1
M. Wt: 388.4 g/mol
InChI Key: ACIOPIIHSSRAOC-UHFFFAOYSA-N
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Description

2-{[3-(4-ethoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl}-6-(4-methylphenyl)-2,3-dihydropyridazin-3-one is a complex organic compound that belongs to the class of heterocyclic compounds It features a pyridazinone core, which is a six-membered ring containing two nitrogen atoms

Properties

IUPAC Name

2-[[3-(4-ethoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl]-6-(4-methylphenyl)pyridazin-3-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H20N4O3/c1-3-28-18-10-8-17(9-11-18)22-23-20(29-25-22)14-26-21(27)13-12-19(24-26)16-6-4-15(2)5-7-16/h4-13H,3,14H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ACIOPIIHSSRAOC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=C(C=C1)C2=NOC(=N2)CN3C(=O)C=CC(=N3)C4=CC=C(C=C4)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H20N4O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

388.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-{[3-(4-ethoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl}-6-(4-methylphenyl)-2,3-dihydropyridazin-3-one typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:

    Formation of the 1,2,4-oxadiazole ring: This can be achieved by reacting 4-ethoxybenzohydrazide with an appropriate nitrile under acidic conditions.

    Formation of the pyridazinone core: This involves the cyclization of a hydrazone intermediate with a suitable dicarbonyl compound.

    Coupling of the two moieties: The final step involves coupling the 1,2,4-oxadiazole moiety with the pyridazinone core under basic conditions.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors to improve reaction efficiency and the development of scalable purification methods.

Chemical Reactions Analysis

Types of Reactions

2-{[3-(4-ethoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl}-6-(4-methylphenyl)-2,3-dihydropyridazin-3-one can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can yield the corresponding amines or alcohols.

    Substitution: Electrophilic or nucleophilic substitution reactions can introduce different functional groups into the molecule.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are often used.

    Substitution: Reagents like halogens (e.g., chlorine, bromine) or nucleophiles (e.g., amines, thiols) can be used under appropriate conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction could produce amines or alcohols.

Scientific Research Applications

2-{[3-(4-ethoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl}-6-(4-methylphenyl)-2,3-dihydropyridazin-3-one has several scientific research applications:

    Chemistry: It can be used as a building block for the synthesis of more complex molecules.

    Biology: The compound may exhibit biological activity, making it a candidate for drug development.

    Industry: It can be used in the development of new materials with unique properties.

Mechanism of Action

The mechanism of action of 2-{[3-(4-ethoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl}-6-(4-methylphenyl)-2,3-dihydropyridazin-3-one involves its interaction with specific molecular targets. These targets could include enzymes, receptors, or other proteins, leading to a cascade of biochemical events. The exact pathways and molecular targets would depend on the specific application and the biological context.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-{[3-(4-ethoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl}-6-(4-methylphenyl)-2,3-dihydropyridazin-3-one is unique due to its combination of the 1,2,4-oxadiazole and pyridazinone moieties, which confer specific chemical and biological properties. This makes it a valuable compound for research and development in various scientific fields.

Biological Activity

The compound 2-{[3-(4-ethoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl}-6-(4-methylphenyl)-2,3-dihydropyridazin-3-one is a member of the oxadiazole family, which has garnered attention in medicinal chemistry due to its diverse biological activities. This article explores the biological activity of this compound, focusing on its pharmacological properties, potential therapeutic applications, and relevant research findings.

Chemical Structure and Properties

The molecular formula of the compound is C21H24N4O3C_{21}H_{24}N_{4}O_{3} with a molecular weight of approximately 388.44 g/mol. The structure features an oxadiazole ring fused with a pyridazine moiety, which is known for enhancing biological activity through various mechanisms.

Anticancer Activity

Recent studies have highlighted the potential anticancer properties of oxadiazole derivatives. For instance, compounds containing the 1,2,4-oxadiazole scaffold have shown significant cytotoxic effects against various cancer cell lines. The mechanism often involves the inhibition of key enzymes related to cancer progression:

  • Inhibition of Histone Deacetylases (HDACs) : Oxadiazoles are recognized for their ability to inhibit HDACs, leading to increased acetylation of histones and subsequent activation of tumor suppressor genes .
  • Cytotoxicity : Specific derivatives have demonstrated IC50 values in the micromolar range against cell lines such as HeLa (cervical cancer) and MCF7 (breast cancer) .

Anti-inflammatory Effects

Compounds with oxadiazole structures have exhibited anti-inflammatory properties by modulating cytokine production and inhibiting pro-inflammatory pathways. This activity is particularly relevant in conditions such as rheumatoid arthritis and other inflammatory diseases.

Antimicrobial Activity

The compound's structure suggests potential antimicrobial properties. Research indicates that oxadiazole derivatives can exhibit activity against a range of bacterial strains, including resistant strains like MRSA (Methicillin-resistant Staphylococcus aureus). The mechanism may involve disruption of bacterial cell wall synthesis or interference with metabolic pathways .

Research Findings

Several studies have been conducted to evaluate the biological activity of similar compounds:

  • Cytotoxicity Studies : In vitro studies demonstrated that several oxadiazole derivatives possess significant cytotoxic effects on various cancer cell lines. For example, a derivative with a similar structure showed IC50 values ranging from 5 to 20 µM against multiple cancer types .
  • Mechanistic Studies : Investigations into the mechanisms revealed that these compounds can induce apoptosis in cancer cells through the activation of caspases and modulation of Bcl-2 family proteins .
  • Pharmacokinetics and Toxicology : Preliminary pharmacokinetic studies suggest favorable absorption and distribution profiles for oxadiazole derivatives. However, further toxicological assessments are necessary to establish safety profiles for potential therapeutic use.

Case Studies

A notable case study involved the evaluation of a related oxadiazole compound in a preclinical model of breast cancer:

  • Study Design : Mice bearing MCF7 tumors were treated with varying doses of the oxadiazole derivative.
  • Results : Tumor growth was significantly inhibited in treated groups compared to controls, suggesting effective antitumor activity.
  • : The study concluded that the compound warrants further investigation as a potential therapeutic agent against breast cancer .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-{[3-(4-ethoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl}-6-(4-methylphenyl)-2,3-dihydropyridazin-3-one
Reactant of Route 2
Reactant of Route 2
2-{[3-(4-ethoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl}-6-(4-methylphenyl)-2,3-dihydropyridazin-3-one

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